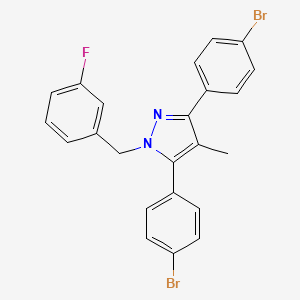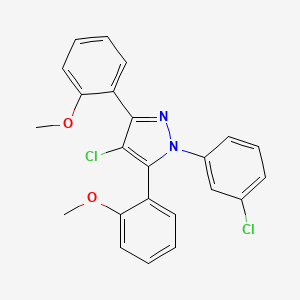![molecular formula C19H23F3N4O2S B10917205 Tert-butyl {1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B10917205.png)
Tert-butyl {1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-{1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDYL}CARBAMATE is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a trifluoromethyl group, and a piperidyl group
Preparation Methods
The synthesis of TERT-BUTYL N-{1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDYL}CARBAMATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the thienyl group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thienyl boronic acid is reacted with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents under specific conditions.
Attachment of the piperidyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Formation of the carbamate: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired carbamate.
Chemical Reactions Analysis
TERT-BUTYL N-{1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDYL}CARBAMATE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl and pyrimidinyl positions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
TERT-BUTYL N-{1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDYL}CARBAMATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-{1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDYL}CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidyl group can interact with various binding sites, contributing to its overall biological activity .
Comparison with Similar Compounds
TERT-BUTYL N-{1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDYL}CARBAMATE can be compared with similar compounds such as:
4-Tert-butyl-N-{1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperidin-4-yl}benzamide: This compound also contains a thienyl group and a piperidyl group but differs in the presence of a pyrazole ring instead of a pyrimidine ring.
Other trifluoromethylated pyrimidines: These compounds share the trifluoromethyl group but may have different substituents at other positions, affecting their reactivity and applications.
The uniqueness of TERT-BUTYL N-{1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDYL}CARBAMATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23F3N4O2S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H23F3N4O2S/c1-18(2,3)28-17(27)23-12-6-8-26(9-7-12)16-24-13(14-5-4-10-29-14)11-15(25-16)19(20,21)22/h4-5,10-12H,6-9H2,1-3H3,(H,23,27) |
InChI Key |
UHDKASVVVFRQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-bis(4-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10917122.png)
![N-methyl-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917129.png)
![1-benzyl-3,6-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917130.png)
![6-cyclopropyl-1,3-dimethyl-N-{4-[(1-methylpiperidin-2-yl)methoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917131.png)
![4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10917139.png)
![6-cyclopropyl-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917146.png)
![1-(4-ethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10917147.png)


![Methyl 2-({[(furan-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10917164.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917179.png)
![Methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917183.png)
![1-[(4-chlorophenoxy)methyl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10917214.png)
![N-(2,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10917217.png)
